2-Bromoacetophenone
Overview
Description
2-Bromoacetophenone, also known as phenacyl bromide, is a crystalline powder with a sharp odor. It is a highly toxic and corrosive compound, known for its lachrymatory effects. The molecular formula of this compound is C8H7BrO, and it has a melting point of 48-51°C . This compound is primarily used as an intermediate in pharmaceuticals and other fine chemical industries .
Mechanism of Action
Target of Action
2-Bromoacetophenone, also known as ω-Bromoacetophenone or Phenacyl bromide , is a versatile compound that interacts with various targets. It is known to react with aliphatic primary amines and phenylacetylene . These reactions are often catalyzed by chiral camphorsulfonamide and palladium , respectively.
Mode of Action
The compound undergoes an enantioselective addition reaction with phenylacetylene, catalyzed by chiral camphorsulfonamide . This reaction results in the formation of a new compound. Additionally, this compound reacts with aliphatic primary amines in the presence of a palladium catalyst to afford 3-methyleneisoindolin-1-ones .
Biochemical Pathways
It is known that the compound plays a significant role in the α-bromination reaction of carbonyl compounds . This reaction is crucial in organic chemistry, and α-brominated products derived from bromoacetophenone are significant intermediates in organic synthesis . They find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
Pharmacokinetics
It’s worth noting that the compound has been used in the analysis of organic acids involving the formation of phenacyl derivatives , suggesting that it may have some bioavailability.
Result of Action
The result of this compound’s action is the formation of new compounds through its reactions with other substances. For instance, it reacts with aliphatic primary amines to form 3-methyleneisoindolin-1-ones . These products can have various applications, depending on their specific structures and properties.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent . These factors can significantly impact the reaction’s efficiency and the yield of the resulting products.
Biochemical Analysis
Biochemical Properties
2-Bromoacetophenone has been shown to completely and irreversibly inactivate human liver aldehyde dehydrogenase (EC 1.2.1.3) isoenzymes E1 and E2 . It also displays some inhibitory activity on neutral protein tyrosine inhibitors .
Cellular Effects
It has been shown to have some inhibitory activity on certain enzymes, which could potentially influence cellular processes .
Molecular Mechanism
It has been shown to irreversibly inactivate certain enzymes, suggesting that it may bind to these enzymes and prevent them from functioning .
Temporal Effects in Laboratory Settings
It is known to be a stable compound .
Metabolic Pathways
Given its ability to inactivate certain enzymes, it may be involved in the metabolism of these enzymes .
Subcellular Localization
Given its biochemical properties, it may be localized in areas of the cell where its target enzymes are found .
Preparation Methods
2-Bromoacetophenone can be synthesized through several methods:
Bromination of Acetophenone: This method involves the bromination of acetophenone in dry ether using aluminum chloride as a catalyst.
Reaction with Bromobenzene: Another method involves the reaction of bromobenzene with acetic anhydride in the presence of anhydrous aluminum chloride.
In industrial settings, the bromination of acetophenone is the most commonly used method due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
2-Bromoacetophenone undergoes various chemical reactions, including:
Substitution Reactions: It acts as an electrophilic aromatic substitution reagent, reacting with nucleophiles such as amines and phenols to form ketones and esters.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, it can participate in these reactions under appropriate conditions.
Formation of Phenacyl Derivatives: It is used in the analysis of organic acids by forming phenacyl derivatives.
Common reagents used in these reactions include aluminum chloride, acetic anhydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromoacetophenone has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Bromoacetophenone can be compared with other similar compounds, such as:
4-Bromoacetophenone: Similar in structure but with the bromine atom at the para position.
2-Chloroacetophenone: Contains a chlorine atom instead of bromine, leading to different reactivity and applications.
2-Bromo-4’-methoxyacetophenone: Contains an additional methoxy group, which affects its chemical properties and uses.
The uniqueness of this compound lies in its specific reactivity and applications, particularly in the synthesis of various organic compounds and its role as an inactivator of specific enzymes.
Properties
IUPAC Name |
2-bromo-1-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGACIXOYTUXAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5COCH2Br, C8H7BrO | |
Record name | PHENACYL BROMIDE | |
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DSSTOX Substance ID |
DTXSID2049426 | |
Record name | 2-Bromoacetophenone | |
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Molecular Weight |
199.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenacyl bromide appears as a crystalline solid or a liquid with a sharp odor. Toxic by inhalation, ingestion and skin absorption. A severe eye irritant (a lachrymator). Used to make other chemicals., Solid; [Merck Index] Beige crystalline solid; [Aldrich MSDS] | |
Record name | PHENACYL BROMIDE | |
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Record name | 2-Bromoacetophenone | |
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Vapor Pressure |
0.01 [mmHg] | |
Record name | 2-Bromoacetophenone | |
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CAS No. |
70-11-1 | |
Record name | PHENACYL BROMIDE | |
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Record name | Phenacyl bromide | |
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Record name | Phenacyl bromide | |
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Record name | 2-Bromoacetophenone | |
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Record name | Ethanone, 2-bromo-1-phenyl- | |
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Record name | 2-Bromoacetophenone | |
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Record name | 2-bromoacetophenone | |
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Record name | PHENACYL BROMIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Bromoacetophenone?
A1: The molecular formula of this compound is C8H7BrO, and its molecular weight is 199.04 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic methods, including:
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, , ]
Q3: What are the common applications of this compound in organic synthesis?
A3: this compound acts as an electrophilic reagent in numerous reactions, facilitating the formation of C-C, C-N, and C-S bonds. [, , ] It is widely employed in the synthesis of various heterocyclic systems, including:
- Thiazoles: Reaction of this compound with thiourea derivatives leads to the formation of thiazoles, important heterocycles found in various bioactive compounds. [, , , , ]
- Imidazo[1,2-a]pyridines: this compound reacts with 2-aminopyridines to yield imidazo[1,2-a]pyridines, another class of heterocycles with biological significance. [, ]
- Indazoles: Palladium-catalyzed cyclization of arylhydrazones derived from this compound provides access to indazoles, a class of compounds with pharmaceutical applications. []
Q4: Can you elaborate on the use of this compound in thiazole synthesis?
A4: this compound serves as a key starting material in the Hantzsch thiazole synthesis. This reaction involves the condensation of this compound with thioureas or thiosemicarbazides to yield substituted thiazoles. This method is particularly valuable due to the broad availability of substituted 2-Bromoacetophenones and thiourea derivatives. [, , , , , ]
Q5: Are there any alternative synthetic approaches using this compound?
A5: Yes, beyond heterocycle synthesis, this compound participates in other reactions, including:
- Directing Group Assisted Reactions: The carbonyl group in this compound can act as a directing group in copper-mediated reactions, facilitating the aroylation of phenols to synthesize aryl esters. []
- α-Ketoamide Synthesis: Visible-light photoredox catalysis enables the oxidative amination of 2-Bromoacetophenones, providing access to α-ketoamides. []
- Oxidative Cleavage of Double Bonds: Research has shown that sand can catalyze the oxidative cleavage of double bonds in the presence of KMnO4/NaIO4 or KMnO4/NaClO, potentially leading to the formation of this compound from α-bromostyrene via oxidative rearrangement. []
Q6: How is computational chemistry employed in research involving this compound?
A6: Computational methods are crucial for:
- Reaction Mechanism Studies: Density Functional Theory (DFT) calculations provide insights into the reaction pathways and transition states involved in reactions utilizing this compound. This allows for a deeper understanding of reaction mechanisms and prediction of reaction outcomes. []
- Solvent Selection: Computational screening of solvents using models like SMD (solvation model density) helps identify the most efficient solvent for reactions involving this compound, potentially reducing experimental costs. []
- QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) models can be developed using computational data to correlate the structure of this compound derivatives with their biological activities, paving the way for rational drug design. [, ]
Q7: Has this compound been used in material science applications?
A7: Yes, this compound has been used to functionalize multiwalled carbon nanotubes (MWCNTs) with thiazole derivatives. This modification significantly influenced the toxicity of the MWCNTs towards human embryonic kidney (HEK293) and human breast cancer (SKBR3) cell lines, indicating potential applications in nanomedicine and material science. []
Q8: How does modifying the structure of this compound derivatives affect their biological activity?
A8: SAR studies are crucial for optimizing the biological activity of compounds. While specific SAR data for this compound derivatives would require a dedicated analysis of each study, general trends can be observed. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring of this compound can significantly impact the reactivity and biological activity of the resulting thiazole derivatives. [, ]
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